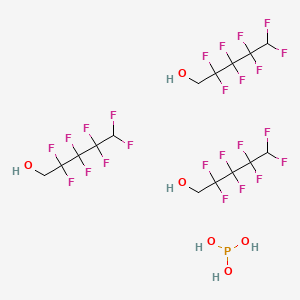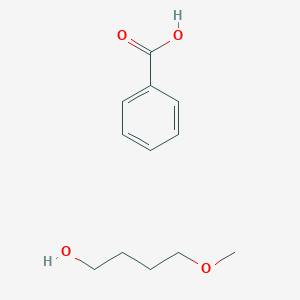
Benzoic acid;4-methoxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;4-methoxybutan-1-ol is a compound that combines the properties of benzoic acid and 4-methoxybutan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-methoxybutan-1-ol is an alcohol with a methoxy group attached to the butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-methoxybutan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the butanol chain.
4-Methoxybenzyl alcohol: Similar structure but lacks the carboxylic acid group.
4-Methoxybutanoic acid: Similar structure but lacks the aromatic ring
Uniqueness
Benzoic acid;4-methoxybutan-1-ol is unique due to the presence of both an aromatic carboxylic acid and a methoxy-substituted butanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
65597-16-2 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
benzoic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
Clé InChI |
YTBQYKPGBRFOIO-UHFFFAOYSA-N |
SMILES canonique |
COCCCCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


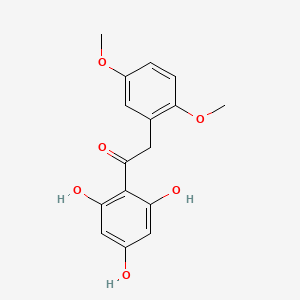
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
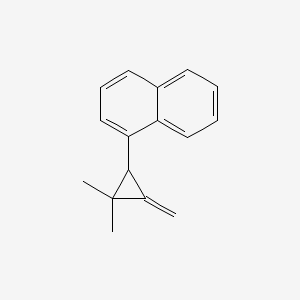
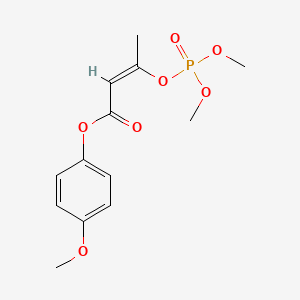
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
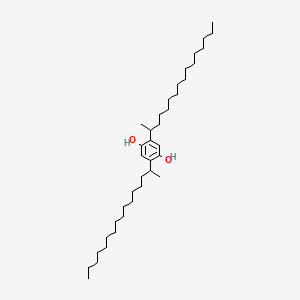
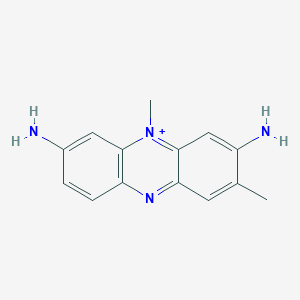
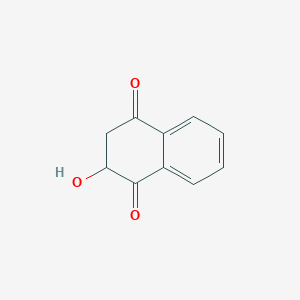
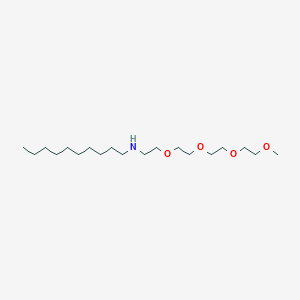
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
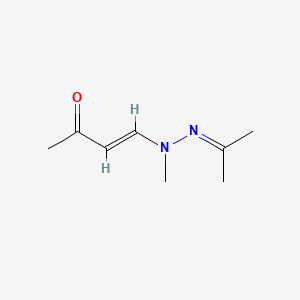
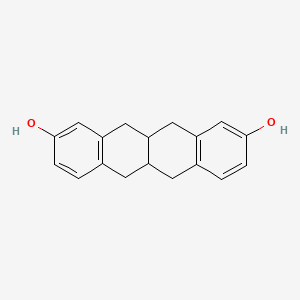
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
